2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide
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Overview
Description
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, an isoxazole ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide typically involves multiple steps, starting with the preparation of the tetrazole and isoxazole intermediates. The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The isoxazole ring is often prepared via the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
The final step involves coupling the tetrazole and isoxazole intermediates with an acetamide group. This can be achieved through a condensation reaction using reagents such as carbodiimides or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group on the phenyl ring can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group or further to aniline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include nitro derivatives, aniline derivatives, and various substituted tetrazole and isoxazole compounds.
Scientific Research Applications
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide exerts its effects depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrazole and isoxazole rings can interact with various molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide shares structural similarities with other tetrazole and isoxazole derivatives, such as 2-(5-phenyl-tetrazol-2-yl)-acetamide and 2-(5-methyl-isoxazol-3-yl)-acetamide.
Unique Features: The combination of the tetrazole and isoxazole rings in a single molecule, along with the acetamide group, provides unique chemical and biological properties not found in simpler analogs.
Uniqueness
The uniqueness of this compound lies in its multifunctional nature, allowing it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c1-8-6-11(18-22-8)15-12(21)7-20-17-13(16-19-20)9-2-4-10(14)5-3-9/h2-6H,7,14H2,1H3,(H,15,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRKZOVHYGIXIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357664 |
Source
|
Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436092-90-9 |
Source
|
Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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